Intermolecular Hydrogen-Bonding Strength: DEP versus DMP, DEA, and DMA
N,N-Diethylpropionamide (DEP) exhibits a standard enthalpy change (ΔH°) for 1:1 hydrogen-bonded complex formation with thioacetamide (TA) as proton donor of −18.3 kJ mol⁻¹ [1]. This value is lower than that of N,N-diethylacetamide (DEA; −19.3 kJ mol⁻¹) but higher than that of N,N-dimethylpropionamide (DMP; −17.3 kJ mol⁻¹). The trend among propionamides—DEP > DMP—demonstrates that diethyl substitution confers stronger hydrogen-bonding capacity relative to dimethyl substitution, likely due to differences in electronic and steric effects at the carbonyl site [1].
| Evidence Dimension | Standard enthalpy change for 1:1 hydrogen-bonded complex formation with thioacetamide |
|---|---|
| Target Compound Data | −18.3 kJ mol⁻¹ |
| Comparator Or Baseline | N,N-Dimethylpropionamide (DMP): −17.3 kJ mol⁻¹; N,N-Diethylacetamide (DEA): −19.3 kJ mol⁻¹ |
| Quantified Difference | DEP is 1.0 kJ mol⁻¹ more exothermic than DMP; DEP is 1.0 kJ mol⁻¹ less exothermic than DEA |
| Conditions | Near-infrared and infrared absorption spectroscopy; 1H NMR spectroscopy; CCl₄ solvent; thioacetamide as proton donor |
Why This Matters
Selecting DEP over DMP provides measurably stronger hydrogen-bonding interactions, relevant for supramolecular assembly, solvent design, and molecular recognition applications where a defined H-bond strength is required.
- [1] Kim, K.; Lee, H.; Karpfen, A.; Park, J.; Yoon, C.; Choi, Y. Theoretical and Experimental Approaches to Evaluate the Intermolecular Hydrogen-Bonding Ability of Tertiary Amides. Phys. Chem. Chem. Phys. 2001, 3, 1973-1978. View Source
